molecular formula C21H23N7S2 B10871992 2-{2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine

2-{2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine

Cat. No.: B10871992
M. Wt: 437.6 g/mol
InChI Key: MALVTPVSFYCMCZ-UHFFFAOYSA-N
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Description

N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE is a complex organic compound that features a benzothiazole moiety linked to a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Preparation Methods

The synthesis of N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Synthesis of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the condensation of a suitable pyrimidine derivative with hydrazine and subsequent cyclization.

    Linking the Two Moieties:

Chemical Reactions Analysis

N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions:

Scientific Research Applications

N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as GABA receptors and sodium channels. The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. Additionally, its interaction with DNA and enzymes involved in cell proliferation contributes to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to N-(2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}ETHYL)-N,N-DIMETHYLAMINE include:

Properties

Molecular Formula

C21H23N7S2

Molecular Weight

437.6 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C21H23N7S2/c1-13-14(2)27(10-9-26(3)4)19-18(13)20-24-17(25-28(20)12-22-19)11-29-21-23-15-7-5-6-8-16(15)30-21/h5-8,12H,9-11H2,1-4H3

InChI Key

MALVTPVSFYCMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CCN(C)C)C

Origin of Product

United States

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